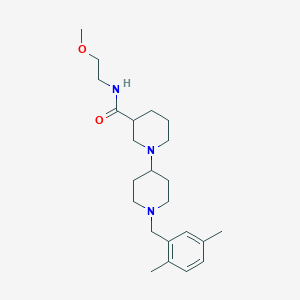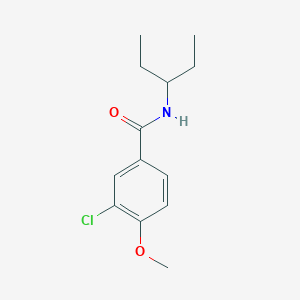![molecular formula C18H14ClN3O2 B5316734 N-(2-chlorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5316734.png)
N-(2-chlorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide, also known as CP-690,550, is a small molecule drug that has been extensively studied for its potential therapeutic applications. This compound was first synthesized by Pfizer in 2003 and has since been investigated for its immunomodulatory properties.
Mécanisme D'action
The mechanism of action of N-(2-chlorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide involves the inhibition of Janus kinase (JAK) enzymes, specifically JAK3. JAK enzymes play a critical role in the signaling pathways that regulate immune cell activation and proliferation. By inhibiting JAK3, N-(2-chlorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide is able to modulate the immune response and reduce inflammation.
Biochemical and Physiological Effects
N-(2-chlorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide has been shown to have a number of biochemical and physiological effects on the immune system. In addition to reducing inflammation, N-(2-chlorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide has been shown to inhibit the production of cytokines and chemokines, which are involved in the recruitment and activation of immune cells. N-(2-chlorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide has also been shown to inhibit the proliferation of T cells, which play a key role in the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-chlorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide has several advantages for use in lab experiments. It is a small molecule drug that can be easily synthesized and purified, making it readily available for research purposes. Additionally, N-(2-chlorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide has been extensively studied and its mechanism of action is well understood. However, one limitation of N-(2-chlorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide is that it is a potent inhibitor of JAK3, which may limit its use in certain experiments where JAK3 activity is required.
Orientations Futures
There are several future directions for research on N-(2-chlorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide. One potential area of investigation is the use of N-(2-chlorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide in combination with other drugs for the treatment of autoimmune diseases. Additionally, further research is needed to understand the long-term safety and efficacy of N-(2-chlorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide in patients with these conditions. Finally, there is potential for the development of new JAK inhibitors based on the structure of N-(2-chlorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide that may have improved selectivity and efficacy.
Méthodes De Synthèse
The synthesis of N-(2-chlorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide involves a multi-step process that begins with the reaction of 2-chlorobenzoyl chloride with 6-methyl-3-pyridazinecarboxylic acid in the presence of a base. The resulting product is then reacted with hydroxylamine hydrochloride to form the oxime intermediate. This intermediate is then reacted with 2-chlorophenyl isocyanate to yield the final product, N-(2-chlorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide.
Applications De Recherche Scientifique
N-(2-chlorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide has been extensively studied for its potential therapeutic applications in a variety of diseases, including rheumatoid arthritis, psoriasis, and multiple sclerosis. In clinical trials, N-(2-chlorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide has been shown to be effective in reducing disease activity and improving symptoms in patients with these conditions.
Propriétés
IUPAC Name |
N-(2-chlorophenyl)-3-(6-methylpyridazin-3-yl)oxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O2/c1-12-9-10-17(22-21-12)24-14-6-4-5-13(11-14)18(23)20-16-8-3-2-7-15(16)19/h2-11H,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVIXYIDFXBMKBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B5316658.png)
![7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5316663.png)
![N-(2-methylphenyl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide](/img/structure/B5316676.png)


![6-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5316708.png)
![N-[1-(3-methoxyphenyl)ethyl]-N'-(4-methylphenyl)urea](/img/structure/B5316710.png)
![(3aR*,7aS*)-5-methyl-2-{[4-(methylsulfonyl)phenyl]acetyl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5316711.png)
![ethyl 5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-3-oxo-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5316718.png)

![N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-2-morpholin-4-yl-2-pyridin-3-ylacetamide](/img/structure/B5316742.png)
![4-(2-methoxyphenyl)-1-(3-methylphenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B5316747.png)
![7-(3-chloro-4-fluorophenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5316758.png)